molecular formula C15H14F3NO2 B5818074 N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide

N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide

Cat. No. B5818074
M. Wt: 297.27 g/mol
InChI Key: NSFSNERBQHZWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide, also known as A-836,339, is a potent and selective agonist for the cannabinoid CB1 receptor. This compound has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases and disorders.

Scientific Research Applications

N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide has been used in various scientific research applications. It has been shown to have potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. It has also been used in the study of the endocannabinoid system and the role of CB1 receptors in various physiological processes.

Mechanism of Action

N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide is a potent and selective agonist for the CB1 receptor. CB1 receptors are primarily located in the central nervous system and are involved in the regulation of appetite, metabolism, and pain sensation. Activation of CB1 receptors by N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide leads to the activation of intracellular signaling pathways, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects
N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide has been shown to have various biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models of obesity. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide has several advantages for lab experiments. It is a potent and selective agonist for the CB1 receptor, making it a useful tool for studying the endocannabinoid system. It has also been shown to have potential therapeutic applications in the treatment of various diseases and disorders. However, there are also limitations to the use of N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide in lab experiments. It is a synthetic compound and may not fully replicate the effects of endogenous cannabinoids. Additionally, it may have off-target effects that need to be considered.

Future Directions

There are several future directions for the study of N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide. One direction is the further study of its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. Another direction is the study of its effects on other physiological processes, such as inflammation and neuroprotection. Additionally, the development of more selective agonists for the CB1 receptor may lead to the development of more effective therapies for various diseases and disorders.

Synthesis Methods

The synthesis of N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide has been described in the literature. The synthesis involves the reaction of 3-(trifluoromethyl)benzaldehyde with isopropylamine in the presence of a reducing agent to produce the corresponding imine. The imine is then reduced to the amine using a hydrogenation catalyst. The amine is then reacted with furan-2-carboxylic acid to produce the final product.

properties

IUPAC Name

N-propan-2-yl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c1-9(2)19-14(20)13-7-6-12(21-13)10-4-3-5-11(8-10)15(16,17)18/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFSNERBQHZWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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